Journal Name:Research on Chemical Intermediates
Journal ISSN:0922-6168
IF:3.134
Journal Website:http://www.springerlink.com/content/107891/
Year of Origin:1989
Publisher:Springer Netherlands
Number of Articles Per Year:495
Publishing Cycle:Monthly
OA or Not:Not
Ordered Membrane Electrode Assembly with Drastically Enhanced Proton and Mass Transport for Proton Exchange Membrane Water Electrolysis
Research on Chemical Intermediates ( IF 3.134 ) Pub Date: 2023-07-10 , DOI: 10.1021/acs.nanolett.3c01331
In this work, an ordered membrane electrode assembly (MEA) based on a cone Nafion array with gradient Nafion distribution, tightly bonded catalytic layer/proton exchange membrane (CL/PEM) interface, and abundant vertical channels has been engineered by an anodic aluminum oxide template and magnetron sputtering method. Benefiting from a highly efficient CL/PEM interface, plentiful proton transfer highways, and rapid oxygen bubble release, this ordered MEA achieves an ultralow Ir loading of 20.0 μg cm–2 and a high electrochemical active area by 8.7 times compared to traditional MEA with Ir loading of 1.0 mg cm–2. It yields a mass activity of 168 000 mA mgIr–1 cm–2 at 2.0 V, which is superior to most reported PEM electrolyzers. Notably, this ordered MEA maintains excellent durability at a current density of 500 mA cm–2. This work opens a simple, cost-effective, and scalable route to design ordered MEAs for proton exchange membrane water electrolysis.
Detail
Self-Assembly of Uniaxial Fullerene Supramolecules Aligned within Carbon Nanotube Fibers
Research on Chemical Intermediates ( IF 3.134 ) Pub Date: 2023-07-13 , DOI: 10.1021/acs.nanolett.3c01289
The conductivity and strength of carbon nanotube (CNT) wires currently rival those of existing engineering materials; fullerene-based materials have not progressed similarly, despite their exciting transport properties such as superconductivity. This communication reveals a new mechanically robust wire of mutually aligned fullerene supramolecules self-assembled between CNT bundles, where the fullerene supramolecular internal crystal structure and outer surface are aligned and dispersed with the CNT bundles. The crystallinity, crystal dimensions, and other structural features of the fullerene supramolecular network are impacted by a number of important production processes such as fullerene concentration and postprocess annealing. The crystal spacing of the CNTs and fullerenes is not altered, suggesting that they are not exerting significant internal pressure on each other. In low concentrations, the addition of networked fullerenes makes the CNT wire mechanically stronger. More importantly, novel mutually aligned and networked fullerene supramolecules are now in a bulk self-supporting architecture.
Detail
Ultrastable and High-Efficiency Deep Red QLEDs through Giant Continuously Graded Colloidal Quantum Dots with Shell Engineering
Research on Chemical Intermediates ( IF 3.134 ) Pub Date: 2023-07-05 , DOI: 10.1021/acs.nanolett.3c01919
Quantum dot (QD) based light-emitting diodes (QLEDs) hold great promise for next-generation lighting and displays. In order to reach a wide color gamut, deep red QLEDs emitting at wavelengths beyond 630 nm are highly desirable but have rarely been reported. Here, we synthesized deep red emitting ZnCdSe/ZnSeS QDs (diameter ∼16 nm) with a continuous gradient bialloyed core–shell structure. These QDs exhibit high quantum yield, excellent stability, and a reduced hole injection barrier. The QLEDs based on ZnCdSe/ZnSeS QDs have an external quantum efficiency above 20% in the luminance range of 200–90000 cd m–2 and a record T95 operation lifetime (time for the luminance to decrease to 95% of its initial value) of more than 20000 h at a luminance of 1000 cd m–2. Furthermore, the ZnCdSe/ZnSeS QLEDs have outstanding shelf stability (>100 days) and cycle stability (>10 cycles). The reported QLEDs with excellent stability and durability can accelerate the pace of QLED applications.
Detail
Real-Time GW-Ehrenfest-Fan-Migdal Method for Nonequilibrium 2D Materials
Research on Chemical Intermediates ( IF 3.134 ) Pub Date: 2023-07-26 , DOI: 10.1021/acs.nanolett.3c01772
Quantum simulations of photoexcited low-dimensional systems are pivotal for understanding how to functionalize and integrate novel two-dimensional (2D) materials in next-generation optoelectronic devices. First-principles predictions are extremely challenging due to the simultaneous interplay of light–matter, electron–electron, and electron–nuclear interactions. We here present an advanced ab initio many-body method that accounts for quantum coherence and non-Markovian effects while treating electrons and nuclei on equal footing, thereby preserving fundamental conservation laws like the total energy. The impact of this advancement is demonstrated through real-time simulations of the complex multivalley dynamics in a molybdenum disulfide (MoS2) monolayer pumped above gap. Within a single framework, we provide a parameter-free description of the coherent-to-incoherent crossover, elucidating the role of microscopic and collective excitations in the dephasing and thermalization processes.
Detail
Stable Supercapacity of Binder-Free TiO2(B) Epitaxial Electrodes for All-Solid-State Nanobatteries
Research on Chemical Intermediates ( IF 3.134 ) Pub Date: 2023-07-27 , DOI: 10.1021/acs.nanolett.3c00596
Owing to its pseudocapacitive, unidimensional, rapid ion channels, TiO2(B) is a promising material for application to battery electrodes. In this study, we align these channels by epitaxially growing TiO2(B) films with the assistance of an isostructural VO2(B) template layer. In a liquid electrolyte, binder-free TiO2(B) epitaxial electrodes exhibit a supercapacity near the theoretical value of 335 mA h g–1 and an excellent charge–discharge reproducibility for ≥200 cycles, which outperform those of other TiO2(B) nanostructures. For the all-solid-state configuration employing the LiPON solid electrolyte, excellent stability persists. Our findings suggest excellent potential for miniaturizing all-solid-state nanobatteries in self-powered integrated circuits.
Detail
Pressure Control of Nonferroelastic Ferroelectric Domains in ErMnO3
Research on Chemical Intermediates ( IF 3.134 ) Pub Date: 2023-07-20 , DOI: 10.1021/acs.nanolett.3c01638
Mechanical pressure controls the structural, electric, and magnetic order in solid-state systems, allowing tailoring of their physical properties. A well-established example is ferroelastic ferroelectrics, where the coupling between pressure and the primary symmetry-breaking order parameter enables hysteretic switching of the strain state and ferroelectric domain engineering. Here, we study the pressure-driven response in a nonferroelastic ferroelectric, ErMnO3, where the classical stress–strain coupling is absent and the domain formation is governed by creation–annihilation processes of topological defects. By annealing ErMnO3 polycrystals under variable pressures in the MPa regime, we transform nonferroelastic vortex-like domains into stripe-like domains. The width of the stripe-like domains is determined by the applied pressure as we confirm by three-dimensional phase field simulations, showing that pressure leads to oriented layer-like periodic domains. Our work demonstrates the possibility to utilize mechanical pressure for domain engineering in nonferroelastic ferroelectrics, providing a lever to control their dielectric and piezoelectric responses.
Detail
Achieving Efficient CO2 Electrolysis to CO by Local Coordination Manipulation of Nickel Single-Atom Catalysts
Research on Chemical Intermediates ( IF 3.134 ) Pub Date: 2023-07-20 , DOI: 10.1021/acs.nanolett.3c01808
Selective electroreduction of CO2 to C1 feed gas provides an attractive avenue to store intermittent renewable energy. However, most of the CO2-to-CO catalysts are designed from the perspective of structural reconstruction, and it is challenging to precisely design a meaningful confining microenvironment for active sites on the support. Herein, we report a local sulfur doping method to precisely tune the electronic structure of an isolated asymmetric nickel–nitrogen–sulfur motif (Ni1-NSC). Our Ni1-NSC catalyst presents >99% faradaic efficiency for CO2-to-CO under a high current density of −320 mA cm–2. In situ attenuated total reflection surface-enhanced infrared absorption spectroscopy and differential electrochemical mass spectrometry indicated that the asymmetric sites show a significantly weaker binding strength of *CO and a lower kinetic overpotential for CO2-to-CO. Further theoretical analysis revealed that the enhanced CO2 reduction reaction performance of Ni1-NSC was mainly due to the effectively decreased intermediate activation energy.
Detail
Nanomagnetic Elastomers for Realizing Highly Responsive Micro- and Nanosystems
Research on Chemical Intermediates ( IF 3.134 ) Pub Date: 2023-07-19 , DOI: 10.1021/acs.nanolett.3c00819
Evolution has produced natural systems that generate motion and sense external stimuli at the micro- and nanoscales. At extremely small scales, the intricate motions and large deformations shown by these biosystems are due to a tipping balance between their structural compliance and the actuating force generated in them. Artificially mimicking such ingenious systems for scientific and engineering applications has been approached through the development and use of different smart materials mostly limited to microscale dimensions. To push the application range down to the nanoscale, we developed a material preparation process that yields a library of nanomagnetic elastomers with high magnetic particle concentrations. Through this process, we have realized a material with the highest magnetic-to-elastic force ratio, as is shown by an extensive mechanical and magnetic characterization of the materials. Furthermore, we have fabricated and actuated micro- and nanostructures mimicking cilia, demonstrating the extreme compliance and responsiveness of the developed materials.
Detail
In Situ Visualization of the Pinning Effect of Planar Defects on Li Ion Insertion
Research on Chemical Intermediates ( IF 3.134 ) Pub Date: 2023-07-18 , DOI: 10.1021/acs.nanolett.3c00712
Longevity of Li ion batteries strongly depends on the interaction of transporting Li ions in electrode crystals with defects. However, detailed interactions between the Li ion flux and structural defects in the host crystal remain obscure due to the transient nature of such interactions. Here, by in situ transmission electron microscopy and density function theory calculations, we reveal how the diffusion pathways and transport kinetics of a Li ion can be affected by planar defects in a tungsten trioxide lattice. We uncover that changes in charge distribution and lattice spacing along the planar defects disrupt the continuity of ion conduction channels and dramatically increase the energy barrier of Li diffusion, thus, arresting Li ions at the defect sites and twisting the lithiation front. The atomic-scale understanding holds critical implications for rational interface design in solid-state batteries and solid oxide fuel cells.
Detail
Ultrastrong Coupling Enhancement with Squeezed Mode Volume in Terahertz Nanoslots
Research on Chemical Intermediates ( IF 3.134 ) Pub Date: 2023-07-20 , DOI: 10.1021/acs.nanolett.3c01913
Metallic nanogaps have emerged as a versatile platform for realizing ultrastrong coupling in terahertz frequencies. Increasing the coupling strength generally involved reducing the gap width to minimize the mode volume, which presents challenges in fabrication and efficient material coupling. Here, we propose employing terahertz nanoslots, which can efficiently squeeze the mode volume in an extra dimension alongside the gap width. Our experiments using 500 nm wide nanoslots integrated with an organic–inorganic hybrid perovskite demonstrate ultrastrong phonon–photon coupling with a record-high Rabi splitting of 48% of the original resonance (Ω = 0.48ω0), despite having a gap width 5 times larger than previously reported structures with Ω = 0.45ω0. Mechanisms underlying this effective light–-matter coupling are investigated with simulations using coupled mode theory. Moreover, bulk polariton analyses reveal that our results account for 68% of the theoretical maximum Rabi splitting, with the potential to reach 82% through further optimization of the nanoslots.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学4区 CHEMISTRY, MULTIDISCIPLINARY 化学综合4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
14.50 37 Science Citation Index Science Citation Index Expanded Not
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